2-Methyl-2-hexene
Overview
Description
2-Methyl-2-hexene is an organic compound with the molecular formula C₇H₁₄. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is a colorless liquid at room temperature and is used primarily as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-hexene can be synthesized through the dehydration of 2-methyl-2-hexanol. This process involves heating the alcohol with an acid catalyst, such as concentrated sulfuric acid, at elevated temperatures. The reaction proceeds as follows: [ \text{C₇H₁₅OH} \rightarrow \text{C₇H₁₄} + \text{H₂O} ]
Industrial Production Methods: In industrial settings, this compound is produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst, typically at high temperatures and pressures .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form epoxides or diols. For example, using a peracid like meta-chloroperoxybenzoic acid, it can be converted to this compound oxide.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium on carbon can yield 2-methylhexane.
Substitution: Halogenation reactions can occur, where halogens like bromine add across the double bond to form dibromo compounds.
Common Reagents and Conditions:
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) in an inert solvent like dichloromethane.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br₂) in a solvent like carbon tetrachloride (CCl₄).
Major Products:
Oxidation: this compound oxide.
Reduction: 2-Methylhexane.
Substitution: 2,3-Dibromo-2-methylhexane.
Scientific Research Applications
2-Methyl-2-hexene is utilized in various scientific research applications:
Chemistry: It serves as a starting material for the synthesis of more complex organic molecules, including heterocyclic compounds.
Biology: It is used in studies involving enzyme-catalyzed reactions, particularly those involving cytochrome P450 enzymes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-hexene in chemical reactions typically involves the electrophilic addition to the double bond. For example, in the acid-catalyzed hydration reaction, the double bond is protonated to form a carbocation intermediate, which then reacts with water to form an alcohol. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
2-Methyl-1-hexene: Another isomer with the double bond at a different position.
2-Methylhexane: The fully saturated alkane counterpart.
3-Methyl-2-hexene: An isomer with the double bond and methyl group in different positions.
Comparison: 2-Methyl-2-hexene is unique due to its specific structure, which influences its reactivity and the types of reactions it undergoes. Compared to 2-Methyl-1-hexene, it has different regioselectivity in addition reactions. Unlike 2-Methylhexane, it contains a double bond, making it more reactive in electrophilic addition reactions .
Properties
IUPAC Name |
2-methylhex-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-5-6-7(2)3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEKDYGHDCHWEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181810 | |
Record name | 2-Hexene, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2738-19-4 | |
Record name | 2-Hexene, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002738194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYL-2-HEXENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hexene, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-2-hexene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you explain the significance of 2-methyl-2-hexene formation in the context of molybdenum-catalyzed allylic amination?
A: While this compound itself is not directly involved in molybdenum-catalyzed allylic amination, it plays a crucial role in understanding the underlying reaction mechanism []. Researchers used this compound as a trapping agent to study the mechanism of molybdenum-mediated allylic amination by phenylhydroxylamine []. The study revealed that the reaction rate is independent of the concentration of both this compound and HMPA, but it exhibits a first-order dependence on the concentration of the molybdenum complex (dipic)(HMPA)Mo(η2-PhNO). This observation, along with the ability of this compound to trap the dissociated nitrosobenzene, provides evidence for a mechanism involving the dissociation of nitrosobenzene from the molybdenum complex as a key step [].
Q2: What insights can be gained from analyzing the presence of this compound in the catalytic cracking of p-cymene?
A: The identification of this compound, alongside other compounds like 4-methyl-propylbenzene and 3-methyl-2-pentene, within the product mixture of p-cymene catalytic cracking provides valuable insights into the reaction pathways and cracking mechanisms []. The presence of these specific compounds suggests a complex interplay of various reactions, including dealkylation, isomerization, and cracking, occur during the process []. Analyzing the relative concentrations of these products can offer clues about the dominant reaction pathways and the influence of process parameters on product selectivity.
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